![molecular formula C24H23ClN4O4 B2966260 6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-52-9](/img/structure/B2966260.png)
6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C24H23ClN4O4 and its molecular weight is 466.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The development of novel synthetic routes for pyrimidine derivatives is a key area of research. For instance, a study by Ribeiro et al. (2009) demonstrates a mild approach to synthesizing 4-amino-8-(arylamino)pyrimido[5,4-d]pyrimidine 3-oxides, highlighting methods that could potentially apply to the synthesis of the specified compound (Ribeiro, Carvalho, & Proença, 2009).
Medicinal Chemistry
Pyrimidine derivatives are extensively studied for their pharmacological properties. Although the query specifically excludes drug use, dosage, and side effects, it's worth noting that the structural motifs of pyrimidines are commonly explored for potential therapeutic benefits. The general interest in pyrimidines in medicinal chemistry suggests that research on compounds like the one may also explore such applications without focusing on direct drug use or pharmacokinetics.
Material Science and Chemistry
The exploration of pyrimidine derivatives extends into material science, where their unique electronic and structural properties might be leveraged in novel materials or chemical sensors. Studies like those on the electronic structure and conformational flexibility of dihydropyrimidine derivatives by Shishkin and Antonov (1996) could be relevant to understanding the fundamental properties of similar compounds (Shishkin & Antonov, 1996).
properties
IUPAC Name |
6-[(2E)-2-[(4-chlorophenyl)methoxyimino]ethyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O4/c1-31-22-8-5-17(13-23(22)32-2)10-12-29-16-27-24(30)20(14-26)21(29)9-11-28-33-15-18-3-6-19(25)7-4-18/h3-8,11,13,16H,9-10,12,15H2,1-2H3/b28-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXCPWNBANUPG-IPBVOBEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC(=O)C(=C2CC=NOCC3=CC=C(C=C3)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C=NC(=O)C(=C2C/C=N/OCC3=CC=C(C=C3)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.